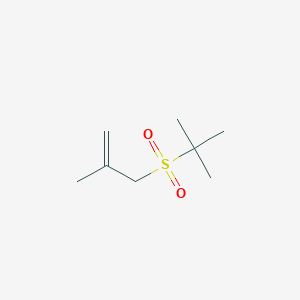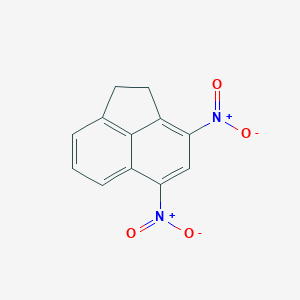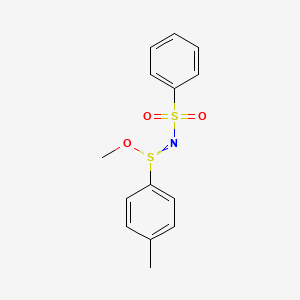
Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate is an organic compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate typically involves the reaction of benzenesulfonyl chloride with a suitable amine under controlled conditions. One common method involves the use of sodium methoxide in methanol as a base to facilitate the reaction . The reaction is carried out at a temperature range of 25-35°C for about 30 minutes, followed by neutralization and filtration to obtain the desired product.
Analyse Des Réactions Chimiques
Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones . The specific pathways involved depend on the nature of the target molecules and the reaction conditions.
Comparaison Avec Des Composés Similaires
Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate can be compared with other similar compounds such as benzenesulfonamide and methyl benzenesulfonate These compounds share similar structural features but differ in their chemical reactivity and applications For example, benzenesulfonamide is primarily used as an antimicrobial agent, while methyl benzenesulfonate is used in organic synthesis as a methylating agent
Propriétés
Numéro CAS |
106119-14-6 |
|---|---|
Formule moléculaire |
C14H15NO3S2 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
N-[methoxy-(4-methylphenyl)-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S2/c1-12-8-10-13(11-9-12)19(18-2)15-20(16,17)14-6-4-3-5-7-14/h3-11H,1-2H3 |
Clé InChI |
YQCHGICUKMVQLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=NS(=O)(=O)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


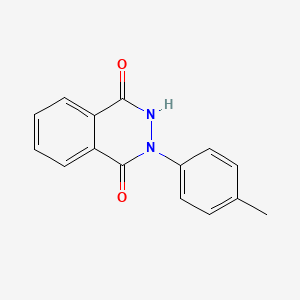
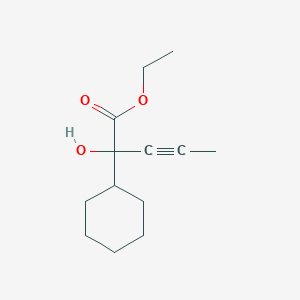
![[(2-Aminopyridin-3-yl)oxy]acetonitrile](/img/structure/B14342864.png)

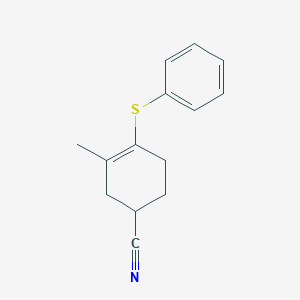
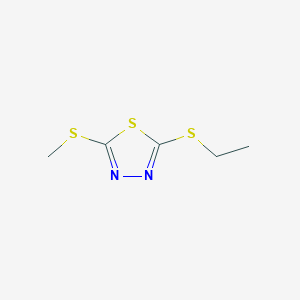
![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)
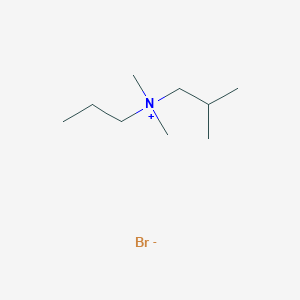
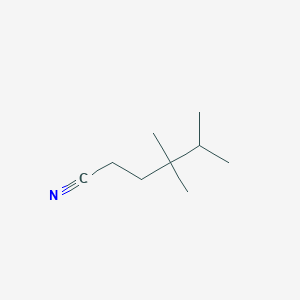
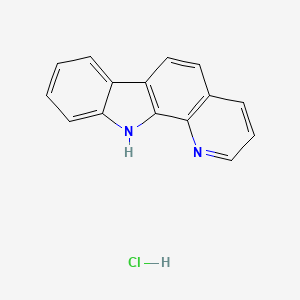
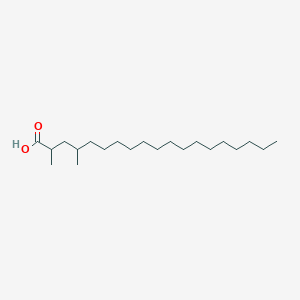
![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)
